

An In-Depth Technical Guide to 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical and biological properties of **2,7-Dimethoxy-6-(1-acetoxyethyl)juglone**, a naphthoquinone derivative isolated from a freshwater fungus. This guide consolidates available data on its physicochemical characteristics, spectroscopic profile, and known biological context. Detailed experimental workflows for isolation and characterization are presented, alongside diagrams illustrating key processes. This technical guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Introduction

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is a naturally occurring naphthoquinone that has been identified as a metabolite from a freshwater isolate of the fungus *Kirschsteiniothelia* sp.[1] Naphthoquinones are a class of organic compounds known for their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties. The parent compound, juglone (5-hydroxy-1,4-naphthoquinone), is a well-studied allelochemical found in plants of the Juglandaceae family. The structural modifications present in **2,7-Dimethoxy-6-(1-acetoxyethyl)juglone**, specifically the methoxy and acetoxyethyl groups, suggest potentially unique biological activities and chemical properties that warrant further investigation.

Chemical Properties and Data

Comprehensive physicochemical data for **2,7-Dimethoxy-6-(1-acetoxyethyl)juglone** is not widely available in the public domain. However, based on its discovery and initial characterization, the following information has been compiled.

General and Spectroscopic Data

Property	Value	Source
CAS Number	68594-15-0	[2]
Molecular Formula	C ₁₆ H ₁₆ O ₇	[2]
Molecular Weight	320.29 g/mol	[2]
InChI	InChI=1S/C16H16O7/c1-7(23-8(2)17)13-11(21-3)5-9-14(16(13)20)10(18)6-12(22-4)15(9)19/h5-7,20H,1-4H3	[3][4]
InChIKey	SNIIQTSBSNAYGY-UHFFFAOYSA-N	[3][4]
SMILES	<chem>CC(C1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)OC(=O)C</chem>	[2]
¹³ C NMR	Full spectrum data requires specialized access. The structure was primarily elucidated using NMR studies.	[1][3]
Mass Spectrometry	GC-MS data is available but full spectrum requires specialized access.	[3][4]

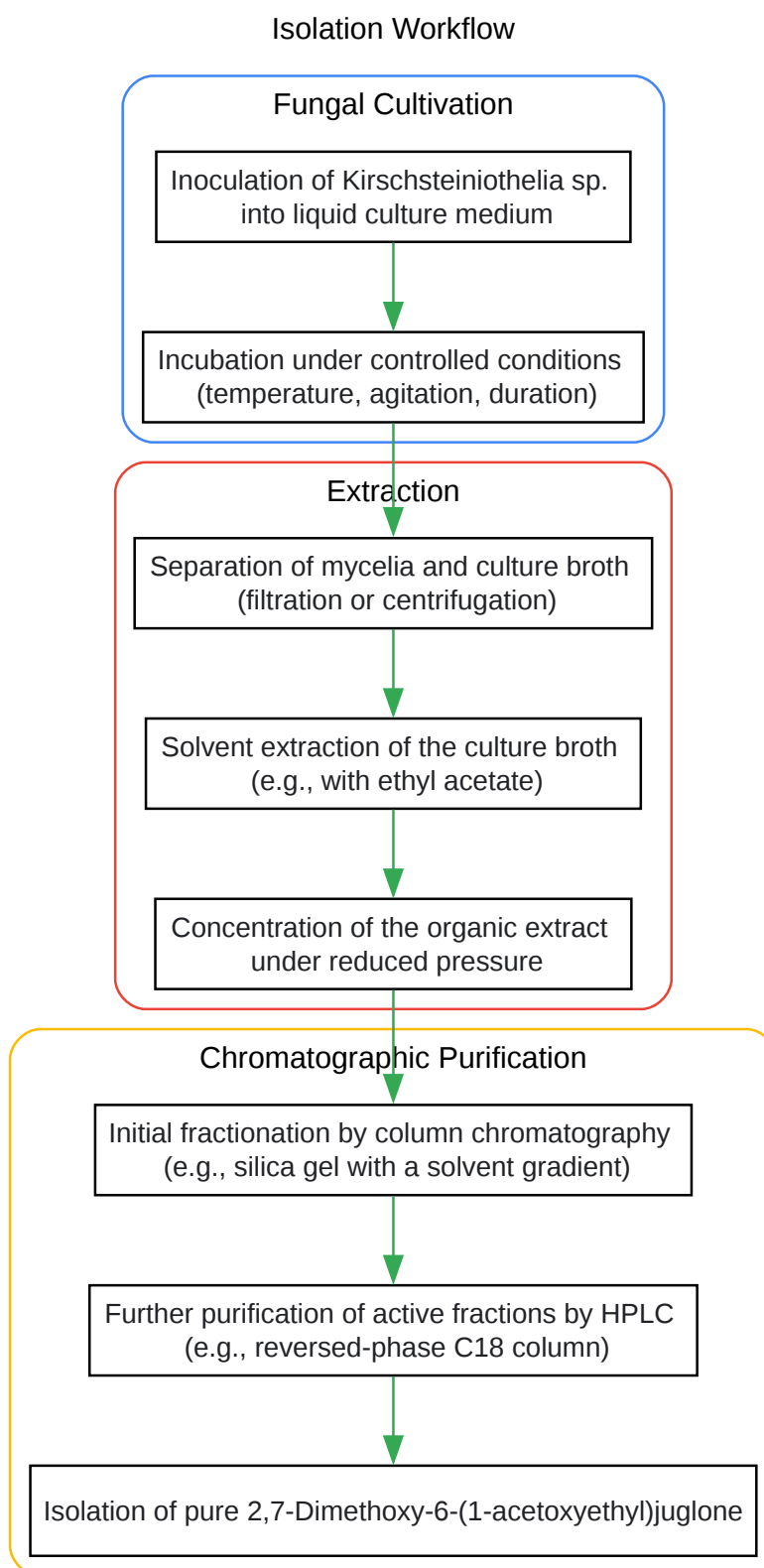
Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not accessible, a generalized workflow for the isolation and characterization of **2,7-Dimethoxy-6-(1-**

acetoxyethyl)juglone from *Kirschsteiniothelia* sp. can be constructed based on standard natural product chemistry methodologies.

Isolation of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

The following is a proposed experimental workflow for the isolation of the target compound from a fungal culture.

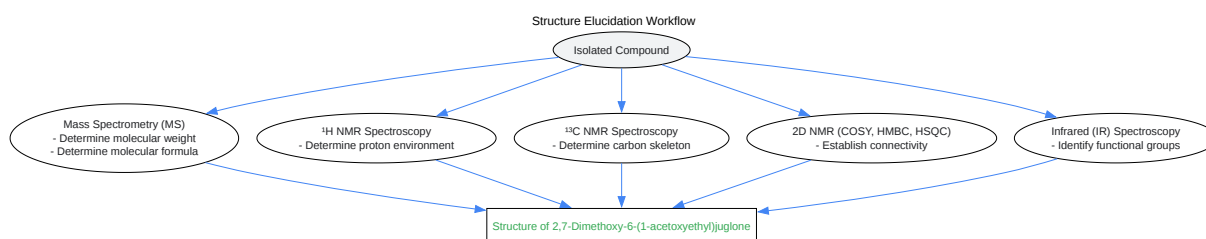


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Caption: Proposed workflow for the isolation of **2,7-Dimethoxy-6-(1-acetoxyethyl)juglone**.

Structure Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques.



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Caption: Spectroscopic techniques for structure elucidation.

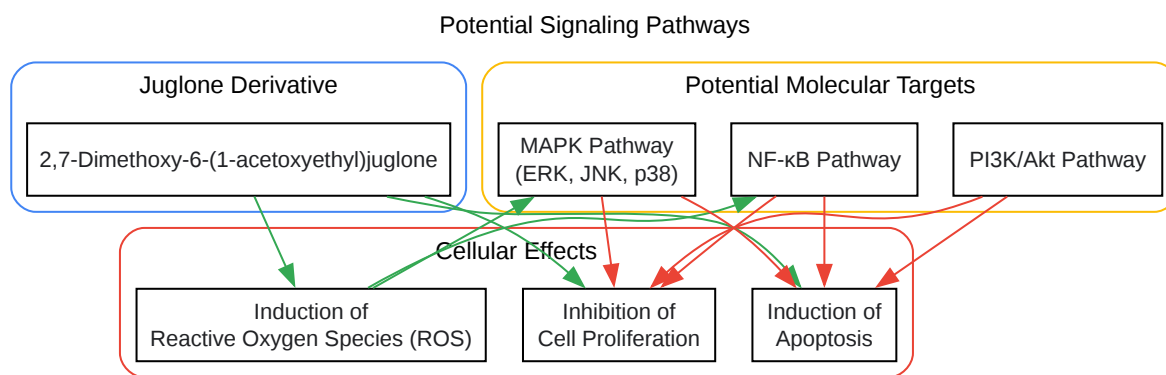
Biological Activity and Signaling Pathways

The primary literature notes that new metabolites from the *Kirschsteiniothelia* sp. isolate were evaluated for cytotoxic activity.[1][5] However, specific data for **2,7-Dimethoxy-6-(1-acetoxyethyl)juglone** is not available in the retrieved abstracts.

The biological activity of the parent compound, juglone, is well-documented and often involves the generation of reactive oxygen species (ROS) and interaction with cellular signaling pathways. It is plausible that **2,7-Dimethoxy-6-(1-acetoxyethyl)juglone** shares some of these mechanisms of action.

Potential Signaling Pathways of Juglone Derivatives

Based on studies of juglone and other derivatives, the following signaling pathways are potential targets for **2,7-Dimethoxy-6-(1-acetoxyethyl)juglone**. Further research is required to confirm these interactions.



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Caption: Potential signaling pathways influenced by juglone derivatives.

Conclusion

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone represents a unique fungal metabolite with potential for further scientific exploration. While foundational data on its chemical identity has been established, a significant gap remains in the understanding of its physicochemical properties and biological activities. The experimental workflows and potential signaling pathways outlined in this guide provide a framework for future research endeavors. Access to the full primary literature is paramount for a more complete characterization of this compound and to unlock its potential applications in fields such as medicine and agriculture.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026216#2-7-dimethoxy-6-1-acetoxyethyl-juglone-chemical-properties]

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